Dysidin

Description

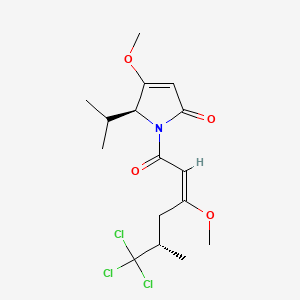

Structure

3D Structure

Properties

CAS No. |

63079-71-0 |

|---|---|

Molecular Formula |

C16H22Cl3NO4 |

Molecular Weight |

398.7 g/mol |

IUPAC Name |

(2S)-3-methoxy-2-propan-2-yl-1-[(E,5S)-6,6,6-trichloro-3-methoxy-5-methylhex-2-enoyl]-2H-pyrrol-5-one |

InChI |

InChI=1S/C16H22Cl3NO4/c1-9(2)15-12(24-5)8-14(22)20(15)13(21)7-11(23-4)6-10(3)16(17,18)19/h7-10,15H,6H2,1-5H3/b11-7+/t10-,15-/m0/s1 |

InChI Key |

PXUALOWHEHOKSO-SOXOQJGTSA-N |

Isomeric SMILES |

C[C@@H](C/C(=C\C(=O)N1[C@H](C(=CC1=O)OC)C(C)C)/OC)C(Cl)(Cl)Cl |

Canonical SMILES |

CC(C)C1C(=CC(=O)N1C(=O)C=C(CC(C)C(Cl)(Cl)Cl)OC)OC |

Origin of Product |

United States |

Origin, Isolation, and Distribution of Dysidin

Natural Sources of Dysidin

The primary natural sources of this compound are marine invertebrates and their associated microorganisms.

Primary Marine Invertebrate Hosts (e.g., Dysidea herbacea)

This compound has been primarily isolated from marine sponges, particularly those belonging to the genus Dysidea. nih.govresearchsolutions.comkoreascience.kr The sponge species Dysidea herbacea (also known as Lamellodysidea herbacea) is frequently cited as a source of this compound and related polychlorinated peptides. sjtu.edu.cnscispace.comuky.eduresearchgate.netresearchgate.netresearchgate.netelifesciences.orgresearchgate.netrsc.org Other Dysidea species have also been reported to contain this compound or similar compounds. nih.gov

Associated Microbial Symbionts (e.g., Cyanobacteria such as Oscillatoria spongeliae, Lyngbya majuscula)

Research strongly suggests that the actual producers of this compound and many other halogenated metabolites found in sponges like Dysidea herbacea are symbiotic microorganisms, specifically cyanobacteria. sjtu.edu.cnresearchgate.netresearchgate.netresearchgate.netrsc.orgresearchgate.netnih.gov The filamentous cyanobacterium Oscillatoria spongeliae, which is commonly found in association with Dysidea herbacea, has been identified as a key symbiont responsible for the biosynthesis of these polychlorinated peptides, including this compound. sjtu.edu.cnresearchgate.netresearchgate.netresearchgate.netrsc.orgresearchgate.net The distinctive trichloromethyl signature of these compounds is also shared with metabolites found in the marine cyanobacterium Lyngbya majuscula, further supporting a cyanobacterial origin. researchgate.netresearchgate.netresearchgate.netscilit.commdpi.com Studies using techniques like CARD-FISH analysis have localized the biosynthetic genes for chlorinated peptide formation to the Oscillatoria spongeliae symbionts within the sponge tissue. researchgate.netresearchgate.net

Geographical and Ecological Distribution Patterns

The distribution of this compound is linked to the habitats of its host organisms and their associated symbionts, which are primarily found in marine environments.

Regional Variations in this compound Metabolite Expression

Studies have indicated that populations of Dysidea herbacea and their associated Oscillatoria spongeliae symbionts can exhibit regional variations in the production of polychlorinated peptides, including this compound. sjtu.edu.cnresearchgate.netresearchgate.netresearchgate.net For instance, Dysidea specimens collected from different locations within the Great Barrier Reef yielded varying profiles of halogenated compounds, including this compound and related metabolites. nih.govmdpi.com This suggests that the chemical composition can differ based on the geographical origin of the sponge-symbiont assemblage. scispace.comelifesciences.org

Influence of Environmental Factors on Production and Distribution

The production of secondary metabolites in marine organisms and their symbionts can be influenced by environmental factors. While the specific environmental factors directly impacting this compound production are not extensively detailed in the provided sources, research on marine sponges and cyanobacteria in general indicates that factors such as geographical location and associated environmental conditions can affect the chemical composition and diversity of metabolites. scispace.comresearchgate.netelifesciences.orgresearchgate.netoregonstate.eduoliptek.commdpi.comjppres.com Changes in environmental conditions have been shown to influence the chemical composition and associated microorganisms in marine sponges. researchgate.net The broad distribution of some molecules across disparate physical locations versus the specificity of others to particular locations suggests that either unique species with distinct metabolic capabilities or specific environmental factors regulating expression could be at play. scispace.comelifesciences.org

Methodologies for Isolation from Biological Matrices

The isolation of this compound from its biological sources typically involves extraction and purification techniques commonly used for marine natural products. While detailed step-by-step protocols for this compound isolation were not the primary focus of the search results, the general methodologies for isolating compounds from marine sponges and cyanobacteria are described.

Isolation from marine sponges often involves the collection of sponge specimens, followed by extraction using organic solvents such as methanol (B129727) or ethanol. mdpi.com These extracts contain a complex mixture of compounds from both the sponge and its associated microbial community. Further purification steps are then necessary to isolate individual compounds like this compound.

Isolating compounds from symbiotic cyanobacteria presents challenges due to the difficulty in culturing these microorganisms independently. sjtu.edu.cn However, innovative strategies, including flow-cytometric separation of symbionts from host cells, have been explored for isolating cyanobacterial symbionts. sjtu.edu.cn Once the biological material (either sponge tissue containing symbionts or isolated symbionts) is extracted, various chromatographic techniques are typically employed for the purification of secondary metabolites. rsc.org Techniques like liquid chromatography-mass spectrometry (LC-MS) are used for data acquisition and analysis, aiding in the identification and spatial distribution mapping of natural products within samples. scispace.comelifesciences.org

Table 1: Natural Sources and Associated Symbionts of this compound

| Source Type | Organism Name | Associated Symbiont (if applicable) | Notes |

| Marine Sponge | Dysidea herbacea | Oscillatoria spongeliae | Primary host, production often attributed to symbiont. sjtu.edu.cnresearchgate.netresearchgate.netresearchgate.netrsc.org |

| Marine Sponge | Lamellodysidea herbacea | Oscillatoria spongeliae | Synonym/related species to Dysidea herbacea. sjtu.edu.cnresearchgate.netresearchgate.netresearchgate.netrsc.org |

| Marine Sponge | Carteriospongia flabellifera | Not specified | Reported source of this compound. nih.gov |

| Marine Cyanobacterium | Lyngbya majuscula | Not applicable | Produces structurally similar compounds. researchgate.netresearchgate.netresearchgate.netscilit.commdpi.com |

| Symbiotic Cyanobacterium | Oscillatoria spongeliae | Associated with Dysidea sponges | Identified as likely producer of this compound. sjtu.edu.cnresearchgate.netresearchgate.netresearchgate.netrsc.orgresearchgate.net |

Biosynthetic Pathways and Molecular Genetics of Dysidin

Proposed Biosynthetic Precursors and Intermediate Metabolites

Studies on dysidin and related polychlorinated metabolites have suggested key precursors and intermediates involved in their formation. The distinctive trichloromethyl signature found in this compound and other compounds like dysidenin (B1248105) and barbamide (B1252183) points to a common biosynthetic origin involving chlorinated amino acids. researchgate.netacs.org

Role of Chlorinated Amino Acids (e.g., 5,5,5-trichloroleucine)

A critical precursor in the biosynthesis of this compound and related compounds is believed to be 5,5,5-trichloroleucine (TCL). nih.govresearchgate.netnih.gov This highly chlorinated, non-proteinogenic amino acid is thought to be a central building block. The presence of TCL in various polychlorinated peptides from Dysidea herbacea and the marine cyanobacterium Lyngbya majuscula highlights its significance as a precursor. researchgate.netacs.orgnih.gov Herbacic acid, a metabolite also found in Dysidea herbacea, is considered a simpler prototype of 5,5,5-trichloroleucine metabolites and is hypothesized to be an early product of direct free-radical chlorination of leucine (B10760876), serving as a potential intermediate for further transformations. nih.gov

Research on the biosynthesis of barbamide, a structurally related chlorinated metabolite, has provided strong evidence for the incorporation of 5,5,5-trichloroleucine. Stable isotope feeding experiments showed a high level of incorporation of [2-13C]-5,5,5-trichloroleucine into barbamide, indicating that leucine is likely the substrate for the chlorination reaction. researchgate.netcapes.gov.br This suggests a similar role for TCL as a direct precursor in the biosynthesis of this compound.

Involvement of Specific Building Blocks (e.g., N-methyl-4,4,4-trichloroisovaleramide)

While 5,5,5-trichloroleucine is a key chlorinated precursor, the specific involvement of N-methyl-4,4,4-trichloroisovaleramide as a direct building block in this compound biosynthesis is not explicitly detailed in the provided search results. However, the structure of this compound suggests the incorporation of fragments derived from the catabolism or modification of chlorinated leucine. This compound has been described as a trichloro-metabolite suggestive of the biosynthetic catabolism of TCL to (S)-4,4,4-trichloroisovaleric acid and its homologation. nih.gov This implies that fragments like trichloroisovaleric acid, potentially in activated or modified forms such as amides, could serve as intermediates or building blocks in the assembly of the final this compound structure. Further research would be needed to confirm the precise role and incorporation of N-methyl-4,4,4-trichloroisovaleramide or related structures.

Enzymatic Mechanisms and Biotransformations

The biosynthesis of highly chlorinated natural products like this compound involves specialized enzymatic machinery capable of handling and incorporating chlorine atoms, as well as assembling complex molecular structures.

Hypothesized Role of Nonribosomal Peptide Synthetases (NRPS)

Nonribosomal peptide synthetases (NRPSs) are large multimodular enzymes responsible for the biosynthesis of a wide variety of peptides independently of the ribosome. nih.gov Many marine-derived peptides, particularly those with modified amino acid residues, are synthesized by NRPS or hybrid NRPS-polyketide synthase (PKS) systems. nih.govnih.gov Cyclic azole-homologated peptides (AHPs), which include some chlorinated peptides from marine sponges, are reported to be biosynthesized by NRPS-PKS pathways. nih.gov Given the peptidic nature and the presence of unusual modifications in this compound, it is hypothesized that NRPS machinery plays a crucial role in its assembly. These enzyme systems would be responsible for selecting and activating the precursor amino acids and other building blocks, including chlorinated ones, and catalyzing the formation of peptide bonds and potentially other linkages.

Investigated Halogenation Enzymes and Pathways

The introduction of chlorine atoms into precursors like leucine to form 5,5,5-trichloroleucine is a key step in the biosynthesis of this compound and related compounds. Research into the biosynthesis of barbamide has shed light on the halogenation enzymes involved. In barbamide biosynthesis, the trichlorination of leucine occurs at an early stage and is catalyzed by nonheme Fe(II) halogenases, specifically BarB2 followed by BarB1. researchgate.net BarB2 catalyzes dihalogenation, and BarB1 further converts the product to trichloroleucine. researchgate.net Interestingly, BarB2 can also chlorinate monochloroleucyl attached to BarA, suggesting a coordinated process within the biosynthetic machinery. researchgate.net The distinctive leucine-derived trichloromethyl signature shared by this compound and barbamide strongly suggests that similar halogenation enzymes and pathways are involved in this compound biosynthesis. Genetic information available for the barbamide biosynthetic gene cluster has been used to identify a barB1 homolog (dysB1) in Dysidea herbacea, further supporting the presence of similar halogenation machinery. researchgate.netacs.orgacs.orgresearchgate.net

Alternative Biosynthetic Routes and Their Verification

While the NRPS-mediated pathway involving chlorinated leucine is the leading hypothesis for this compound biosynthesis, the possibility of alternative or complementary routes exists. The observation that this compound's structure suggests catabolism of TCL to trichloroisovaleric acid and subsequent homologation hints at potential pathways involving the breakdown and reassembly of chlorinated intermediates. nih.gov Additionally, the diversity of chlorinated metabolites in Dysidea species suggests that variations in enzymatic activity or precursor availability could lead to different end products. researchgate.net

Verification of these biosynthetic routes typically involves a combination of approaches, including:

Isotope Feeding Experiments: Providing isotopically labeled precursors (e.g., 13C-labeled leucine or chlorinated leucine) to the producing organism or symbiotic culture and analyzing the incorporation pattern in the final product using techniques like NMR and mass spectrometry. researchgate.netcapes.gov.br

Genetic Studies: Identifying and characterizing the genes involved in the biosynthetic pathway, particularly those encoding NRPS modules, halogenases, and other tailoring enzymes. This can involve genome sequencing, PCR amplification of homologous genes, and gene knockout or overexpression experiments to confirm the function of specific enzymes. researchgate.netacs.orgacs.org

Enzymatic Assays: Isolating and studying the activity of individual enzymes in vitro to understand their specific roles in the pathway, such as the halogenation of leucine or the activation and coupling of precursors by NRPS modules.

Analysis of Intermediate Metabolites: Identifying and characterizing intermediate compounds accumulated by the organism, which can provide clues about the sequence of enzymatic transformations. nih.gov

The strong correlation between the presence of polychlorinated peptides and symbiotic cyanobacteria in Dysidea herbacea, along with the identification of barB1 homologs, provides substantial evidence supporting a cyanobacterially mediated NRPS-based biosynthetic pathway involving chlorinated leucine as a key intermediate. psu.eduresearchgate.netacs.orgacs.orgresearchgate.net

Table 1: Proposed Key Molecules in this compound Biosynthesis

| Compound Name | Proposed Role | PubChem CID |

| This compound | Final Product | 5387252 |

| 5,5,5-trichloroleucine | Key Precursor | Not readily available via search for specific CID, but related to CID 10007601 (Dysidenin) which contains TCL. |

| Herbacic acid | Potential Intermediate | Not readily available via search for specific CID, but mentioned as a trichloroleucine metabolite. |

| N-methyl-4,4,4-trichloroisovaleramide | Potential Building Block/Intermediate | Not readily available via search for specific CID. |

| Leucine | Initial Precursor | 610 |

Genetic Basis of this compound Biosynthesis

The biosynthesis of this compound is a complex process driven by specific genetic machinery, primarily located within the symbiotic cyanobacteria associated with certain marine sponges. Investigations have aimed to pinpoint the genes and gene clusters responsible for the assembly and modification of the this compound molecule.

Molecular Biology Approaches to Pathway Elucidation (e.g., PCR Amplification, Gene Inactivation Studies)

Molecular biology techniques have been instrumental in dissecting the genetic basis of this compound biosynthesis. Polymerase Chain Reaction (PCR) amplification has been a key method for identifying and obtaining gene sequences involved in the pathway. As mentioned, PCR was successfully used to amplify the dysB1 homolog from D. herbacea samples. researchgate.netsjtu.edu.cnacs.orgresearchgate.netresearchgate.netresearchgate.net This involved isolating genomic DNA from sponge samples and using primers designed based on known biosynthetic genes, such as those from the barbamide cluster. researchgate.net The successful amplification of dysB1 from samples containing polychlorinated peptides, and its absence in samples lacking these compounds, provided strong correlative evidence for its role in the biosynthetic pathway. researchgate.netresearchgate.net

While specific gene inactivation studies directly targeting this compound biosynthesis genes in the symbiotic cyanobacterium are challenging due to the difficulty in cultivating these symbionts in isolation, the observation that sponge/symbiont collections devoid of polychlorinated peptides also lacked the barB1 homologs serves as a form of natural gene inactivation study. researchgate.netresearchgate.net This correlation reinforces the link between the presence of specific genes and the production of this compound and related compounds.

Further pathway elucidation could involve techniques like metagenomic analysis of the symbiotic microbial community to identify complete biosynthetic gene clusters. nih.govnih.govmdpi.com Sequencing and analysis of these clusters can reveal the suite of enzymes involved in the entire pathway, including non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), which are often involved in the biosynthesis of complex natural products like peptides and polyketides. mdpi.comrsc.org

Influence of Host-Symbiont Interactions on Biosynthetic Expression

The production of this compound is intrinsically linked to the symbiotic relationship between the host sponge, primarily Dysidea species, and its cyanobacterial symbiont, Oscillatoria spongeliae. researchgate.netsjtu.edu.cnacs.orgresearchgate.netresearchgate.netrsc.orgresearchgate.net This symbiotic interaction plays a crucial role in the expression of the biosynthetic genes and, consequently, the production of this compound.

Studies have shown that populations of Dysidea (Lamellodysidea) herbacea hosting Oscillatoria spongeliae exhibit variation in their production of polychlorinated peptides, including this compound. researchgate.netsjtu.edu.cnacs.orgresearchgate.netresearchgate.netresearchgate.net This variability can be linked to the presence or absence of the dysB1 homolog in the cyanobacterial symbiont population associated with a particular sponge individual. researchgate.netresearchgate.net This suggests that the genetic makeup of the symbiont population directly influences the host-symbiont system's ability to produce these compounds.

The precise mechanisms by which the host sponge influences the biosynthetic expression in the cyanobacterial symbiont are not fully elucidated. However, the intimate association between the host and symbiont likely involves complex signaling and nutrient exchange that can regulate the activity of the symbiont's metabolic pathways. researchgate.netnih.govlibretexts.orgmpg.defrontiersin.orgfrontiersin.org The sponge provides a protected environment and potentially supplies precursors or cofactors necessary for the biosynthetic machinery to function. frontiersin.org In return, the production of secondary metabolites like this compound by the symbiont may offer a defensive advantage to the host sponge, potentially deterring predators or preventing biofouling. rsc.orgdntb.gov.ua

Catalyzed reporter deposition fluorescence in situ hybridization (CARD-FISH) analysis has provided visual evidence of the cellular location of polychlorinated peptide biosynthesis. researchgate.netsjtu.edu.cnacs.orgresearchgate.net This technique showed that dysB1 oligonucleotide probes hybridized specifically to sequences within the filamentous cyanobacterial symbiont O. spongeliae residing within the sponge tissue. researchgate.netsjtu.edu.cnacs.orgresearchgate.net This finding definitively established the cyanobacterium as the cellular site of biosynthesis for these compounds in the Dysidea-Oscillatoria symbiosis. researchgate.netsjtu.edu.cnacs.orgresearchgate.net

The host-symbiont interaction can also influence the diversity of the symbiont population itself, potentially leading to different chemotypes of O. spongeliae that vary in their capacity to produce specific metabolites like this compound. researchgate.netresearchgate.netresearchgate.net The high degree of host specificity observed in some sponge-cyanobacteria associations suggests a potential coevolution that could fine-tune these biosynthetic capabilities. sjtu.edu.cnresearchgate.net

Biological Activities and Ecological Significance of Dysidin

Mechanism of Biological Action

Investigations into the mechanism of action of dysidin have revealed its ability to interact with specific molecular targets and disrupt essential cellular processes.

Investigation of Molecular Targets and Binding Interactions

Studies have indicated that this compound's biological effects stem from its interactions with key cellular components. One notable target is the sodium iodide symporter (NIS) mdpi.comnih.govaopwiki.org. This compound and its analog, isodysidenin, have been shown to inhibit iodide transport by interacting with mammalian sodium iodide symporters mdpi.comnih.gov. This inhibition appears to be incomplete and reversible, with evidence suggesting a pseudo-competitive interaction with iodide at the symporter binding site mdpi.comnih.gov.

Disruption of Specific Cellular Processes or Transport Mechanisms (e.g., Iodide Transport Inhibition)

A well-documented cellular process disrupted by this compound is iodide transport, particularly in thyroid tissues wikipedia.orgmdpi.comnih.govaopwiki.org. Dysidenin (B1248105) significantly reduces iodide uptake into thyroid cells mdpi.comnih.gov. While it blocks iodide transport with similar kinetics to ouabain, which inhibits the Na+/K+ ATPase, this compound operates through a different mechanism; it does not inhibit 86Rb+ uptake or increase its efflux, suggesting it does not act on the Na+/K+ ATPase nih.gov. Furthermore, studies with chloride channel inhibitors or carriers did not replicate this compound's effect on iodide transport, indicating it does not function as a chloride channel inhibitor or a Na+ ionophore nih.gov. Increasing the iodide concentration in the medium decreases the inhibitory effect of dysidenin, supporting a pseudo-competitive mode of inhibition nih.gov. The trichloromethyl terminus of the this compound molecule appears to be crucial for its recognition at the binding site, and the presence of even a single trichloromethyl terminus is sufficient for this inhibitory effect nih.gov.

Dysidenin has also been reported to affect the motility and morphology of Haemonchus contortus larvae, inducing phenotypic changes including lethal evisceration and somatic cell and tissue destruction mdpi.com.

Enzymatic Modulation or Inhibition Studies

Beyond iodide transport, this compound has shown some enzymatic modulation activity. Moderate, albeit non-selective, inhibitory activity has been reported for dysidenin against platelet-type 12-human lipoxygenase mdpi.com. More recently, dysidenin was found to inhibit bone morphogenetic protein-induced alkaline phosphatase in mouse leg muscle cells with an IC50 value of 2.3 µM mdpi.com. However, no toxicity to mammalian cells was observed at concentrations up to 21.4 µM in this study mdpi.com.

Ecological Role and Defensive Functions

This compound's biological activities suggest significant roles in the marine environment, particularly as a defense mechanism.

Function as a Chemical Defense Metabolite in Marine Ecosystems

Dysidenin is considered a marine toxin and has been identified as lethal to certain fish species and other marine organisms wikipedia.orgnih.gov. This toxicity points towards a function as a chemical defense metabolite, protecting the producing organism (primarily marine sponges like Dysidea herbacea or their symbiotic cyanobacteria) from predation and competition wikipedia.orgpageplace.describd.comtos.orgmdpi.compeerj.commdpi.com. The production of secondary metabolites, including toxins, is a common defense strategy in marine invertebrates tos.orgmdpi.compeerj.commdpi.com. The presence of this compound and similar halogenated compounds in Dysidea species is consistent with this defensive role researchgate.netnih.govmdpi.com.

Impact on Marine Organisms and Interspecies Interactions

Dysidenin's lethal effects on fish and other marine organisms highlight its impact on interspecies interactions wikipedia.orgnih.gov. As a chemical defense, it can deter predators and competitors, influencing the structure and dynamics of marine communities tos.orgwhoi.edugu.se. The inhibition of iodide transport, while studied in mammalian systems, could potentially affect thyroid function and metabolic regulation in susceptible marine organisms that rely on similar mechanisms for iodine uptake wikipedia.org. This disruption could have significant consequences for the growth, development, and survival of these organisms in the marine ecosystem wikipedia.org. The observed anthelmintic activity against Haemonchus contortus larvae also suggests a potential role in deterring parasitic organisms mdpi.com.

The production of this compound by symbiotic cyanobacteria within sponges further underscores the complex chemical ecology of marine environments, where metabolites produced by symbionts can provide defensive advantages to the host organism researchgate.netresearchgate.netresearchgate.netnih.gov.

Here is a summary of some of the biological activities of this compound:

| Activity | Description | Organism/System Studied | Source |

| Iodide Transport Inhibition | Reduces iodide transport, likely via pseudo-competitive inhibition of NIS. | Mammalian thyroid cells (dog thyroid slices), Mammalian sodium iodide symporters | wikipedia.orgmdpi.comnih.govaopwiki.org |

| Anthelmintic Activity | Affects motility and morphology, induces lethal phenotypes. | Haemonchus contortus larvae | mdpi.com |

| Enzymatic Inhibition | Moderate, non-selective inhibition of platelet-type 12-human lipoxygenase. | Platelet-type 12-human lipoxygenase | mdpi.com |

| Enzymatic Inhibition | Inhibits bone morphogenetic protein-induced alkaline phosphatase (IC50 = 2.3 µM). | C2C12(R206H) mouse leg muscle cells | mdpi.com |

| Toxicity | Lethal effects. | Certain fish species and other marine organisms | wikipedia.orgnih.gov |

Note: The interactive nature of the data table is a simulated representation. In a live environment, this table could be sortable or filterable.

Correlation between Chemical Variability and Ecological Adaptation

The marine environment is a dynamic and competitive arena where organisms have evolved diverse strategies for survival, including the production of secondary metabolites like this compound. The chemical variability of these compounds within and among species, and even within different populations of the same species, is often linked to adaptation to specific ecological niches and interactions. elifesciences.orgresearchgate.net

This compound is a polychlorinated peptide, and its structure, along with that of related compounds like dysidinin and chlorinated diketopiperazines, features a distinctive leucine-derived trichloromethyl signature. researchgate.netresearchgate.netresearchgate.net This structural motif is also found in metabolites produced by certain marine cyanobacteria, such as Lyngbya majuscula, suggesting a potential symbiotic origin for these compounds in sponges that host cyanobacteria like Oscillatoria spongeliae. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Studies have indicated that populations of the sponge Dysidea (Lamellodysidea) herbacea, which harbor the cyanobacterium Oscillatoria spongeliae, exhibit variation in their production of polychlorinated peptides, including this compound. researchgate.netresearchgate.net This chemical variability can be influenced by various factors, including geographic location, environmental conditions such as water temperature and food availability, and potentially even subtle genetic differences within sponge or symbiont populations. researchgate.netresearchgate.net

The ecological role of this compound and its variants is an active area of research. Secondary metabolites in marine sponges are known to serve as chemical defenses against predators, microbial fouling, and competitors. nih.gov The observed variations in the chemical profiles of Dysidea species and their symbionts may represent adaptations to localized ecological pressures. For instance, different predator communities or levels of microbial competition in varying marine habitats could favor the production of specific this compound variants with tailored biological activities. nih.govpageplace.de

Research employing techniques such as mass spectrometry imaging has revealed that natural products, including halogenated compounds found in Dysidea herbacea, can have differential distributions within the sponge tissues, suggesting the existence of distinct chemical micro-environments. researchgate.net This spatial localization of metabolites could further contribute to their ecological function, concentrating defensive compounds in areas most vulnerable to attack or colonization.

The genetic basis for the chemical variability is also being explored. Studies have identified gene clusters involved in the biosynthesis of chlorinated leucine (B10760876) precursors in the cyanobacterial symbiont O. spongeliae found in sponges producing these chlorinated compounds. researchgate.netresearchgate.net The presence or absence of these genes correlates with the chemical variation observed, indicating a genetic foundation for the differences in metabolite production. researchgate.net This suggests that variations in the symbiotic cyanobacterial strains or their genetic regulation within different sponge populations could directly influence the suite of this compound-type metabolites produced, thereby impacting the sponge's ecological interactions.

While detailed quantitative data specifically linking this compound's chemical variability to precise ecological outcomes (e.g., specific predator deterrence levels or competitive advantages) is still developing, the existing research strongly suggests a correlation. The diverse array of chlorinated peptides produced by the Dysidea-Oscillatoria symbiosis, coupled with the observed variations across different locations and potentially in response to environmental factors, points towards these compounds playing a significant role in the ecological adaptation and survival of the host sponge in its complex marine environment. researchgate.netnih.govpageplace.deoregonstate.edu

Further research utilizing "omics" approaches, such as metabolomics and metagenomics, alongside ecological field studies, is expected to provide more detailed insights into how specific structural variations in this compound and related compounds correlate with differential biological activities and contribute to the ecological success of Dysidea species in their varied habitats. nih.gov

Table 1: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6433185 |

| Dysidinin | 101568 |

| Barbamide (B1252183) | 101567 |

| Nordysidinin | 118769 |

| Dysideaprolines A-F | Not available (family of compounds) |

| Barbaleucamides A-B | Not available (family of compounds) |

| Dysithiazolamide | Not available |

| Herbaceamide | 15533936 |

| Isodysidenin | 6433186 |

Chemical Synthesis and Analog Development of Dysidin

Total Synthesis Strategies for Dysidin and its Congeners

Total synthesis of this compound and its congeners presents significant challenges due to the sensitive trichloromethyl group and the specific stereochemistry required. Several strategies have been explored to overcome these hurdles.

Reported Synthetic Routes and Methodological Innovations

The first total synthesis of racemic this compound was reported in 1984 acs.orgacs.org. This convergent synthesis involved the coupling of two key fragments: a trichloromethyl-containing hexenoic acid derivative and a substituted tetramic acid. Basic hydrolysis of this compound was shown to yield these two fragments, suggesting a retrosynthetic approach acs.org.

A more recent and efficient total synthesis of this compound, along with dysidenin (B1248105) and barbamide (B1252183), capitalized on a ruthenium-catalyzed radical chloroalkylation of N-acyloxazolidinones as a key step researchgate.netresearchgate.netresearchgate.net. This methodology provided a practical and highly diastereoselective route to introduce the chlorinated functionality.

Another approach to the tetramic acid core, a common feature in this compound and related compounds, involves the homologation of N-phthaloylvaline acid chloride to a β-ketoester, followed by O-methylation and cyclization with hydrazine (B178648) johnwoodgroup.com.

The synthesis of other natural products containing the iheyanone moiety, a structural feature also found in this compound, has been achieved using Meldrum's acid as a two-carbon source for the elongation of Fmoc-protected valine, followed by cyclization and methylation acs.org.

Asymmetric Synthesis Approaches for Enantiomerically Pure this compound

Achieving enantiomerically pure this compound requires asymmetric synthesis strategies to control the stereocenters within the molecule. The synthesis of the (−)-enantiomer of this compound, which is the natural form, has been described researchgate.netresearchgate.net. This synthesis involved the reaction of a lithiated pyrrolinone derivative with a chiral trichloromethyl-containing hexenoyl chloride researchgate.net. The chiral acyl chloride was synthesized from enantiomerically enriched 3-(trichloromethyl)butanoic acid, which was obtained by resolving the racemic mixture via fractional crystallization of diastereoisomeric amides researchgate.net.

Asymmetric synthesis methodologies are crucial for accessing single enantiomers of chiral natural products and their analogs, allowing for the investigation of stereochemistry-dependent biological activities.

Laboratory Synthesis of this compound Degradation Products and Analogs

Laboratory synthesis plays a vital role in preparing modified structures of this compound for structure-activity relationship (SAR) studies and in exploring synthetic methodologies for related polychlorinated peptides.

Preparation of Modified Structures for Structure-Activity Relationship Studies

The synthesis of this compound analogs involves modifying different parts of the molecule to understand how structural changes affect biological activity. For compounds containing the iheyanone moiety, which is present in this compound, synthetic routes have been developed to allow for rapid access to diverse analogs. This can involve coupling different carboxylic acids with a common intermediate acs.org. Such approaches facilitate SAR studies by providing a range of modified structures for evaluation acs.orggoogle.comrsc.orgnih.gov.

While specific details on the synthesis of this compound degradation products are less prominent in the search results, the initial retrosynthetic analysis based on basic hydrolysis highlights the potential for generating fragments of this compound in the laboratory acs.org.

Exploration of Synthetic Methodologies for Related Polychlorinated Peptides

This compound belongs to a class of polychlorinated peptides, and synthetic efforts towards related compounds contribute to the broader understanding of how to construct these complex molecules. Polychlorinated peptides like dysidenin, barbamide, dysideaprolines, and barbaleucamides share the distinctive trichloromethyl signature, often derived from chlorinated leucine (B10760876) researchgate.netresearchgate.net.

Synthetic methodologies developed for this compound and its congeners, such as the ruthenium-catalyzed radical chloroalkylation, are applicable to the synthesis of other polychlorinated peptides researchgate.netresearchgate.netresearchgate.net. The biosynthesis of these compounds in nature involves specific halogenase enzymes that perform the chlorination, providing inspiration for biomimetic synthetic approaches researchgate.netresearchgate.netcapes.gov.br.

The synthesis of other polychlorinated natural products, such as dysideanone B analogs, also involves developing efficient synthetic routes to access these halogenated structures for SAR studies google.com.

Challenges and Future Directions in this compound Chemical Synthesis

The chemical synthesis of this compound and its analogs presents several challenges. The introduction and manipulation of the trichloromethyl group require specific conditions and methodologies to avoid decomposition or unwanted side reactions acs.org. Controlling the stereochemistry, particularly in asymmetric synthesis, remains a key challenge researchgate.net.

Future directions in this compound chemical synthesis are likely to focus on developing more efficient and environmentally friendly synthetic routes. This could involve exploring new catalytic methods for chlorination and C-C bond formation, as well as the development of novel asymmetric synthesis strategies to access specific stereoisomers with high fidelity. ucsb.edu Furthermore, the synthesis of more diverse sets of this compound analogs is crucial for comprehensive SAR studies to fully understand the relationship between structure and biological activity. acs.orggoogle.com Bio-inspired synthetic approaches, learning from the natural biosynthetic pathways involving halogenases, may also offer new avenues for synthesis. researchgate.netcapes.gov.br

Advanced Research Methodologies and Future Directions in Dysidin Studies

Advanced Analytical Techniques for Metabolite Profiling

Metabolite profiling is a critical first step in understanding the chemical ecology and therapeutic potential of natural products. nih.gov For a compound like dysidin, which exists within a complex mixture of other metabolites in its host sponge, advanced analytical techniques are essential for its detection, characterization, and the discovery of related analogues. nih.govsygnaturediscovery.com These methods offer high sensitivity and resolution, which are necessary for analyzing the intricate chemical makeup of natural extracts. nih.govalwsci.com

Mass Spectrometry-Based Molecular Networking for Chemical Diversity Mapping

Mass spectrometry (MS) is a cornerstone of modern metabolomics, and when coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separating and detecting metabolites in complex samples. alwsci.comomicstutorials.com High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, enabling the identification of novel or unexpected metabolites. alwsci.com A significant evolution in this field is the use of tandem mass spectrometry (MS/MS) data to generate molecular networks.

Global Natural Products Social Molecular Networking (GNPS) is a web-based platform that organizes MS/MS data to visualize the chemical diversity within a sample. elifesciences.orgscispace.com This approach groups molecules with similar fragmentation patterns into "molecular families," which often correspond to structurally related compounds. elifesciences.orgscispace.com For this compound research, this technique is invaluable for:

Dereplication: Quickly identifying known this compound analogues in a sponge extract by matching their MS/MS spectra against public or private spectral libraries. elifesciences.orguq.edu.au

Discovery of New Analogues: Highlighting clusters of related, yet unknown, compounds that are structurally similar to this compound, guiding the isolation of new derivatives.

Mapping Chemical Diversity: Comparing the metabolic profiles of sponges from different geographical locations to understand how environmental factors influence the production of this compound and its family of compounds. elifesciences.orgscispace.com

This data-driven approach accelerates the discovery process by prioritizing chemically rich and novel extracts for further investigation. uq.edu.au

| Technique | Application in this compound Research | Key Advantages |

| LC-MS/MS | Separation and fragmentation of metabolites from sponge extracts for structural analysis. | High sensitivity and specificity for detecting trace-level compounds in complex mixtures. alwsci.com |

| HRMS | Accurate mass determination of this compound and its potential analogues. | Enables precise formula prediction and identification of novel compounds. alwsci.com |

| GNPS Molecular Networking | Mapping the chemical family of this compound-related compounds and identifying new derivatives. | Facilitates rapid dereplication and highlights novel chemical diversity within extracts. elifesciences.orguq.edu.au |

High-Throughput Screening for Novel Biological Activities

High-Throughput Screening (HTS) is an automated method used in drug discovery to test a large number of compounds for activity against a specific biological target. numberanalytics.comnih.gov This technology allows researchers to rapidly assess the therapeutic potential of natural product libraries, including extracts containing this compound or purified this compound analogues. medinadiscovery.com The process involves miniaturized assays, robotics, and large-scale data analysis to identify "hits"—compounds that show a desired biological effect. nih.govdndi.org

For this compound, HTS can be employed to:

Expand its known biological profile: Screen this compound against a wide array of targets (e.g., different enzymes, receptors, or cell lines) to uncover previously unknown activities.

Identify more potent analogues: Test a library of this compound derivatives to find compounds with improved activity or selectivity for a particular target.

Discover novel therapeutic applications: Use cell-based phenotypic screens to identify compounds that can reverse a disease state, potentially revealing unexpected therapeutic uses for this compound-related molecules. dndi.org

The evolution of HTS is trending towards more physiologically relevant assays, which increases the quality and translational potential of the screening results. nih.gov

| HTS Application | Description | Potential Impact on this compound Research |

| Target-Based Screening | Testing compounds against a specific, purified biological target like an enzyme or receptor. | Could reveal new enzymatic pathways inhibited by this compound. |

| Cell-Based (Phenotypic) Screening | Assessing the effect of compounds on whole living cells to measure a response like cell death or pathway activation. dndi.org | Can uncover novel mechanisms of action and therapeutic applications for this compound not predicted by its structure. |

| Library Screening | Screening large collections of natural product extracts or purified compounds. | Enables the rapid evaluation of the entire chemical output of a this compound-producing sponge. numberanalytics.com |

Genomic and Metagenomic Approaches for Biosynthetic Pathway Discovery

A fundamental question in natural product research is understanding how organisms synthesize these complex molecules. For many marine natural products, including this compound, the true producer is often a microbial symbiont living within the host sponge, rather than the sponge itself. frontiersin.org Genomic and metagenomic approaches provide culture-independent methods to access the genetic blueprint of these symbiotic microbes and identify the biosynthetic gene clusters (BGCs) responsible for producing compounds like this compound. nih.govjmb.or.kr

Exploiting Microbial Symbiont Genomes for Novel Enzyme Identification

The "uncultured majority" of bacteria represents a vast, untapped resource for novel enzymes and biosynthetic pathways. nih.gov Metagenomics involves sequencing the collective DNA from an environmental sample (e.g., a sponge and its microbiome), allowing researchers to analyze the genomes of organisms that cannot be grown in a lab. jmb.or.kr

This approach can be applied to this compound by:

Sequencing the Sponge Holobiont: Performing shotgun sequencing of the DNA from a this compound-producing sponge to capture the genomes of its associated microbes. jmb.or.kr

Identifying Biosynthetic Gene Clusters (BGCs): Using bioinformatics tools to scan the metagenomic data for genes encoding enzymes commonly found in natural product biosynthesis, such as Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS). frontiersin.org

Discovering Novel Enzymes: Analyzing these BGCs can reveal unusual enzyme-coding genes that catalyze unique chemical reactions necessary for this compound's assembly. nih.gov The genomic context—the organization of genes within a cluster—provides clues to their collective function. nih.govrsc.org

By identifying the complete BGC for this compound, researchers can gain fundamental insights into its biosynthesis and identify novel enzymes with potential for biocatalytic applications.

CRISPR/Cas9 and Other Gene Editing Technologies for Pathway Engineering

Once a putative BGC for this compound is identified, its function must be experimentally validated. CRISPR/Cas9 and other gene editing technologies are powerful tools for this purpose. wikipedia.org These "molecular scissors" can be programmed to make precise cuts in an organism's DNA, allowing for the targeted removal, insertion, or modification of genes. innovativegenomics.org

In the context of this compound research, CRISPR-based tools can be used to:

Knock out key biosynthetic genes: Deleting a specific gene in the BGC of the symbiotic microbe (if it can be cultured) or in a heterologous host expressing the pathway. If the production of this compound ceases, it confirms the gene's role in the pathway. synthego.com

Activate silent BGCs: Many BGCs are not expressed under standard laboratory conditions. CRISPR activation (CRISPRa) can be used to turn on the expression of a silent BGC to produce its corresponding metabolite. synthego.com

Engineer pathways for improved production: Once a pathway is understood, gene editing can be used to modify regulatory elements or swap enzymes to increase the yield of this compound or create novel analogues. frontiersin.org

These technologies bridge the gap between genomic data and functional understanding, providing a powerful means to manipulate and engineer the production of valuable natural products. nih.gov

Computational Chemistry and Structural Modeling

Computational chemistry utilizes computer simulations to study and predict the behavior of molecules, offering insights that complement experimental data. openaccessjournals.com These methods are integral to modern drug discovery and can be applied to this compound to understand its properties and interactions at a molecular level. tarosdiscovery.com

Key applications in this compound research include:

Structural Elucidation: Assisting in the confirmation of the 3D structure of new this compound analogues by comparing experimental data (e.g., from NMR) with computationally predicted structures.

Structure-Based Drug Design: If the structure of a biological target for this compound is known, molecular docking simulations can predict how this compound binds to it. This can explain its mechanism of action and guide the design of more potent derivatives. embl.org

Ligand-Based Drug Design: When a target's structure is unknown, pharmacophore modeling can be used. This involves identifying the key chemical features of this compound responsible for its biological activity. This model can then be used to virtually screen large compound databases to find new molecules with similar features and potential activity. tarosdiscovery.comembl.org

Predicting Properties: Computational models can predict various physicochemical properties of this compound, which is crucial for its development as a potential therapeutic agent. openaccessjournals.com

These in silico approaches accelerate research by allowing scientists to generate and test hypotheses rapidly, prioritizing the most promising molecules for synthesis and biological testing. tarosdiscovery.comarrowheadpharma.com

| Computational Method | Description | Application to this compound |

| Molecular Modeling | Creating and visualizing 3D models of molecules to study their structure and properties. kallipos.gr | Elucidating the spatial arrangement of this compound and its analogues. |

| Molecular Docking | Simulating the binding of a small molecule (ligand) to the active site of a target protein. embl.org | Predicting how this compound interacts with its biological targets. |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of chemical features required for biological activity. embl.org | Creating a model of this compound's active features to discover new compounds with similar activity. |

| Quantum Chemistry | Applying quantum mechanics to calculate molecular properties like electronic structure and reactivity. openaccessjournals.comkallipos.gr | Understanding the fundamental electronic properties of the this compound scaffold. |

Molecular Dynamics Simulations for Target Binding Predictions

Molecular dynamics (MD) simulations have become a powerful tool for investigating the interactions between small molecules and their biological targets at an atomic level. mdpi.comnih.gov This computational method simulates the movement of atoms and molecules over time, providing valuable insights into the stability and dynamics of a ligand-receptor complex. mdpi.com For this compound, MD simulations can predict how the molecule binds to specific protein targets, a critical step in understanding its biological activity.

The process begins with a known or predicted three-dimensional structure of a potential protein target. This compound is then "docked" into the protein's binding site in a virtual environment. Following this, MD simulations are run to observe the behavior of the this compound-protein complex. These simulations can reveal key information such as the stability of the binding pose, the specific amino acid residues involved in the interaction, and the conformational changes that may occur in both the protein and this compound upon binding. By analyzing the trajectory of the simulation, researchers can estimate the binding free energy, which is a measure of the affinity between this compound and its target. Biased or enhanced sampling MD simulation approaches can accelerate the simulation of binding and unbinding events, offering a faster way to score compounds based on their kinetic characteristics. cecam.org

| Simulation Parameter | Information Gained | Relevance to this compound Research |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the stability of the protein and ligand over time. A stable RMSD suggests a stable binding complex. | Confirms if this compound remains securely in the binding pocket of a target protein. |

| Root-Mean-Square Fluctuation (RMSF) | Identifies flexible regions of the protein. | Highlights which parts of the target protein may be important for this compound's binding and activity. |

| Hydrogen Bond Analysis | Counts the number and duration of hydrogen bonds between the ligand and protein. | Determines key interactions that stabilize the this compound-target complex. |

| Binding Free Energy Calculation (e.g., MM/PBSA, MM/GBSA) | Estimates the strength of the interaction between this compound and its target. | Predicts the potency of this compound's interaction with a potential biological target. |

Quantum Chemical Calculations for Mechanistic Insights

While molecular dynamics relies on classical mechanics, quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of molecules and their reaction mechanisms. nih.govnih.govjseepublisher.com These calculations solve the Schrödinger equation for a given molecule, offering precise information about electron distribution, orbital energies, and the energies of transition states during a chemical reaction. nih.govchemrxiv.org

In the study of this compound, DFT calculations can be used to:

Elucidate Reaction Mechanisms: By calculating the energy of reactants, transition states, and products, researchers can map out the most likely pathway for a chemical reaction involving this compound. This is crucial for understanding how this compound might be metabolized or how it interacts covalently with its biological targets.

Correlate Electronic Structure with Bioactivity: DFT can highlight how the arrangement of electrons in the this compound molecule contributes to its biological function. For instance, calculations can reveal the role of specific functional groups, such as a quinone moiety, in the molecule's electron transfer capabilities.

Predict Spectroscopic Properties: Theoretical calculations of properties like NMR chemical shifts can aid in the structural elucidation of new this compound analogs or help confirm the stereochemistry of the natural product.

The use of quantum chemical calculations has become more common in organic chemistry with advancements in computational power and the development of sophisticated software like Gaussian. nih.gov These methods allow for the investigation of complex reaction processes, including entire catalytic cycles and enzymatic pathways. nih.govjseepublisher.com

Integrating Omics Data for Holistic Understanding of this compound Biology

To fully grasp the biological impact of this compound, researchers are moving beyond single-target studies and embracing a systems biology approach. nih.gov This involves the integration of multiple "omics" datasets, such as proteomics and metabolomics, to create a comprehensive picture of the cellular response to this compound. rsc.orgnih.gov

Proteomics: This is the large-scale study of proteins. Using techniques like mass spectrometry, researchers can identify and quantify changes in the abundance of thousands of proteins within a cell or organism after treatment with this compound. nih.gov This can reveal the cellular pathways that are affected by the compound.

Metabolomics: This field focuses on the global analysis of small molecules (metabolites) within a biological system. researchgate.net By comparing the metabolome of treated versus untreated cells, scientists can identify metabolic pathways that are perturbed by this compound.

Integrating these datasets can be challenging but offers profound insights. nih.govfrontiersin.org For example, a proteomics study might show that this compound upregulates enzymes involved in a specific metabolic pathway. A corresponding metabolomics study could then confirm the increased production of metabolites within that pathway, providing strong evidence for this compound's mechanism of action. This integrated approach helps to bridge the gap from genotype to phenotype, assessing the flow of information from one omics level to another. nih.gov

Future Prospects in this compound-Related Marine Chemical Biology Research

The study of this compound and other marine natural products is poised for significant advancement, driven by technological innovation and a growing understanding of marine ecosystems. nih.govnews-medical.net The future of this compound research will likely focus on several key areas:

Sustainable Supply: A major hurdle in the development of marine natural products is obtaining a sustainable supply. nih.govnews-medical.net Future research will likely explore metabolic engineering and the use of microbial cell factories to produce this compound and its analogs, overcoming the limitations of harvesting from marine sponges. nih.gov

Target Identification and Validation: While this compound has known biological activities, identifying its precise molecular targets remains a key objective. Advanced techniques like reverse chemical proteomics, which uses a known bioactive molecule to "fish out" its cellular receptor, could be instrumental in this endeavor. mdpi.com

Biosynthetic Pathway Elucidation: Understanding how marine organisms synthesize complex molecules like this compound is a fundamental goal of marine chemical biology. Genomic and transcriptomic analyses of the Dysidea sponge and its associated microbial symbionts could uncover the gene clusters responsible for this compound biosynthesis. This knowledge could then be harnessed for synthetic biology applications. researchgate.net

Development of Novel Analogs: With a deeper understanding of this compound's structure-activity relationship, medicinal chemists can design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties. Total synthesis strategies will continue to be refined for this purpose. sci-hub.se

AI and Machine Learning: The application of artificial intelligence and machine learning is set to revolutionize drug discovery. news-medical.net These tools can be used to predict the biological targets of natural products, analyze complex omics data, and even design novel molecules with desired activities, accelerating the journey from marine discovery to clinical application. nih.govnews-medical.net

The continued exploration of this compound, powered by these advanced methodologies, holds great promise for uncovering new biological mechanisms and potentially yielding novel therapeutic agents. frontiersin.org

Q & A

Basic: What analytical techniques are critical for elucidating Dysidin's structural features, and how can researchers validate their findings?

This compound's complex bicyclic structure (five- and six-membered rings with methyl/trichloromethyl groups) requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry and substituent positions via 2D-NMR (e.g., COSY, HSQC, HMBC) to resolve overlapping signals .

- X-ray crystallography : Confirm absolute configuration and bond connectivity, especially for novel derivatives .

- High-resolution mass spectrometry (HR-MS) : Validate molecular formula and isotopic patterns, particularly for halogenated variants (e.g., CCl₃ group in this compound) .

Validation : Cross-reference data with structurally related compounds (e.g., Laccarin, Quinolactacin A2) to identify conserved spectral patterns .

Basic: How can researchers isolate this compound from natural sources, and what challenges arise in purification?

- Extraction : Use non-polar solvents (e.g., dichloromethane) for initial extraction from marine sponges or microbial cultures, followed by chromatographic separation (HPLC with C18 columns) .

- Challenges :

- Low natural abundance necessitates large sample volumes.

- Co-elution with structurally similar metabolites (e.g., Laccarin) may require gradient elution optimization .

Method refinement : Employ LC-MS-guided fractionation to track this compound-specific ions (e.g., m/z corresponding to CCl₃ isotopic clusters) .

Advanced: What strategies resolve contradictions in this compound’s reported bioactivity across studies?

Conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) may stem from:

- Purity variability : Validate compound purity (>95% via HPLC) and exclude interference from co-isolated metabolites .

- Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize artifacts .

- Mechanistic follow-up : Use transcriptomics (RNA-seq) to identify this compound’s molecular targets and compare pathways across models .

Advanced: How can computational models improve this compound’s structure-activity relationship (SAR) studies?

- Docking simulations : Map this compound’s interactions with NMDA receptors or microbial enzymes using software like AutoDock Vina .

- QSAR modeling : Train models on bioactivity data (e.g., IC₅₀ values) to predict modifications enhancing potency. Prioritize halogenation or ring substitutions .

Validation : Synthesize top-predicted analogs and test in vitro/in vivo .

Basic: What biosynthetic pathways are hypothesized for this compound, and how can they be experimentally verified?

- Hypothesis : this compound may derive from mixed polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways due to its hybrid structure .

- Verification :

Advanced: How can researchers optimize this compound’s synthetic yield while minimizing side reactions?

- Route selection : Compare [4+1]-annulation (as in related compounds) vs. Diels-Alder approaches for bicyclic core assembly .

- Optimization :

- Screen catalysts (e.g., Rh(III) complexes) for regioselectivity in cyclization steps.

- Use flow chemistry to control exothermic reactions and reduce byproducts .

Monitoring : Track intermediates via in-situ IR spectroscopy .

Basic: What ecological data gaps exist for this compound, and how can they be addressed?

- Gaps : No data on biodegradability, bioaccumulation, or toxicity to aquatic organisms .

- Methods :

- Acute toxicity assays (e.g., Daphnia magna exposure).

- Soil microcosm studies to assess persistence under varying pH/temperature .

Advanced: How do stereochemical variations in this compound analogs affect their pharmacological profiles?

- Approach : Synthesize enantiomers via asymmetric catalysis (e.g., CpxRh(III) for allene functionalization) and compare bioactivity .

- Analysis : Use circular dichroism (CD) to correlate stereochemistry with receptor binding (e.g., NMDA receptor affinity) .

Basic: What literature search strategies ensure comprehensive coverage of this compound research?

- Databases : Use SciFinder to search by structure (exact/substructure) and filter for patents/biological studies .

- Keywords : Combine "this compound" with "biosynthesis," "halogenated metabolites," or "marine natural products" .

Advanced: How can CRISPR-Cas9 screening identify this compound’s cellular targets?

- Design : Perform genome-wide knockout screens in human cell lines treated with this compound.

- Analysis : Enrichment of resistant clones reveals target genes (e.g., mitochondrial proteins or ion channels) .

Validation : Confirm hits via siRNA knockdown and rescue experiments .

Tables for Methodological Reference

Table 1: Analytical Techniques for this compound Characterization

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| 2D-NMR | Stereochemistry | COSY, HSQC, HMBC | |

| X-ray | Absolute configuration | Resolution <1.0 Å | |

| HR-MS | Molecular formula | Resolution >30,000 |

Table 2: Biosynthesis Studies of this compound-like Compounds

| Study Focus | Key Findings | Methods | Reference |

|---|---|---|---|

| PKS/NRPS pathways | Hybrid origin predicted | Gene cluster analysis | |

| Isotope labeling | Acetate incorporation confirmed | ¹³C-NMR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.